![molecular formula C22H22N2O4 B4921571 methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate
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Overview
Description
Methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate, also known as MBBCP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MBBCP is a piperidine derivative that contains a benzoxazole moiety and a benzyl group, making it a unique chemical structure with potential biological activities.
Mechanism of Action
The exact mechanism of action of methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. Additionally, methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. Research has shown that methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate can reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. Additionally, methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has been shown to improve cognitive function and memory in animal models of aging and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for further study. However, one limitation of methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate. One avenue of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Further studies are needed to determine the full extent of methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate's therapeutic potential.
Synthesis Methods
Methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate can be synthesized through a multistep process involving the reaction of a piperidine derivative with a benzoxazole derivative. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
Methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
methyl 1-(2-benzyl-1,3-benzoxazole-5-carbonyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-22(26)18-9-5-6-12-24(18)21(25)16-10-11-19-17(14-16)23-20(28-19)13-15-7-3-2-4-8-15/h2-4,7-8,10-11,14,18H,5-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLRRVFERHOLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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